(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid
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Description
(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid is a useful research compound. Its molecular formula is C26H29NO4 and its molecular weight is 419.521. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Nonisocyanate Based Poly(ester urethanes)
Zhao Wang et al. explored an environment-friendly route to synthesize nonisocyanate based poly(ester urethanes) from renewable materials, highlighting a focus on sustainable polymer production methods. This research utilized derivatives similar to the compound , emphasizing the importance of such chemicals in developing tunable properties for polymeric materials through an eco-friendly approach (Wang et al., 2016).
Carbonylation of BH-Boranes
M. Yalpani and R. Köster investigated the carbonylation of BH-boranes, presenting evidence for a Fischer—Tropsch type reaction. This study demonstrates the compound's utility in understanding reaction mechanisms involving carbon monoxide under specific conditions, contributing to the broader field of organometallic chemistry and catalysis (Yalpani & Köster, 1992).
Conjugate Addition to Alpha, Omega-Diaminoazelate Enone Intermediate
J. Cluzeau and W. Lubell synthesized constrained dipeptide surrogates, showcasing the compound's role in peptide mimicry and the exploration of conformation-activity relationships in peptides. This research emphasizes the application of the compound in creating novel peptidomimetics and studying biological active compounds (Cluzeau & Lubell, 2004).
Gas-Phase Synthesis of 9H-Fluorene
Chao-Zheng He et al. detailed an unconventional pathway in the gas-phase synthesis of 9H-fluorene, underlining the compound's role in understanding molecular mass growth processes and the formation of complex polycyclic aromatic hydrocarbons. This work provides insights into high-temperature hydrocarbon evolution, relevant to fields like astrochemistry and combustion studies (He et al., 2022).
Properties
IUPAC Name |
(1R,8S,9S,10S)-10-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c28-25(29)23-20-13-3-1-2-4-14-21(20)24(23)27-26(30)31-15-22-18-11-7-5-9-16(18)17-10-6-8-12-19(17)22/h5-12,20-24H,1-4,13-15H2,(H,27,30)(H,28,29)/t20-,21+,23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYWBLLSJHIZBJ-DVKRWUGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(CC1)C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]2[C@H](CC1)[C@@H]([C@H]2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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